2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime
CAS No.: 306979-71-5
VCID: VC6882639
Molecular Formula: C11H14ClNOS
Molecular Weight: 243.75
* For research use only. Not for human or veterinary use.
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime - 306979-71-5](/images/structure/VC6882639.png)
Description |
2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime is a chemical compound with the CAS number 306979-71-5. It is a derivative of propanal, featuring a 4-chlorophenylsulfanyl group and an O-methyloxime functionality. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features. Biological Activity and ApplicationsWhile specific biological activity data for 2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime are not readily available, compounds with similar structural motifs, such as sulfanyl and oxime groups, have been explored for their potential in pharmaceutical applications. For instance, sulfanyl-containing compounds have shown antimicrobial properties, and oxime derivatives are known for their versatility in medicinal chemistry . Research Findings and Future DirectionsGiven the limited specific research on 2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime, future studies could focus on exploring its potential biological activities, such as antimicrobial or antiviral properties, and its utility in chemical synthesis as a building block for more complex molecules. |
---|---|
CAS No. | 306979-71-5 |
Product Name | 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime |
Molecular Formula | C11H14ClNOS |
Molecular Weight | 243.75 |
IUPAC Name | (E)-2-(4-chlorophenyl)sulfanyl-N-methoxy-2-methylpropan-1-imine |
Standard InChI | InChI=1S/C11H14ClNOS/c1-11(2,8-13-14-3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3/b13-8+ |
Standard InChIKey | NIIZMDFZKNSBQU-MDWZMJQESA-N |
SMILES | CC(C)(C=NOC)SC1=CC=C(C=C1)Cl |
Solubility | not available |
PubChem Compound | 9582034 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume